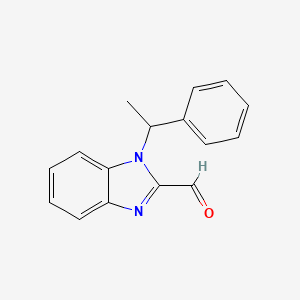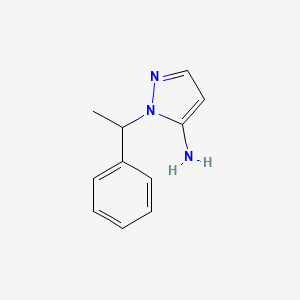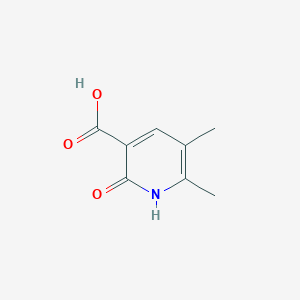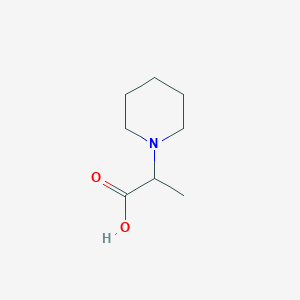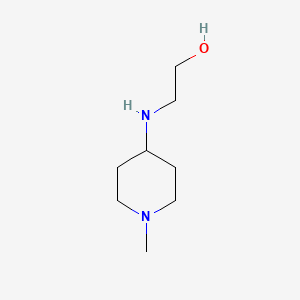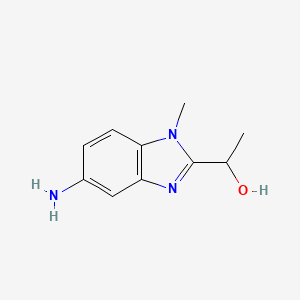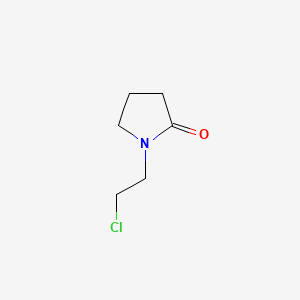
2-Morpholinopyrimidine-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Morpholinopyrimidine-5-carbaldehyde (2-MPCA) is an organic compound with a wide range of applications in the scientific research field. It is a substituted pyrimidine derivative which can be used as a reagent, catalyst, or inhibitor in a variety of laboratory experiments. 2-MPCA has been used in a variety of research fields, including biochemistry, pharmacology, and toxicology.
Scientific Research Applications
Synthesis and Biological Evaluation
Synthesis of Heterocyclic Compounds
A key application of 2-Morpholinopyrimidine-5-carbaldehyde and its analogs lies in the synthesis of various heterocyclic compounds. These include quinoline ring systems and fused or binary heterocyclic systems, highlighting the versatility of this compound in synthetic organic chemistry (Hamama et al., 2018).
Antimicrobial Activity
Derivatives of this compound have been synthesized and evaluated for antimicrobial activity. These compounds demonstrated efficacy against various bacterial and fungal pathogens, indicating their potential as antimicrobial agents (Makawana et al., 2011).
Photophysical Properties
The compound has been used to create chromophoric extended styryls, which exhibit interesting photophysical properties like absorption, emission, and quantum yield in different solvents. This suggests its use in developing materials with unique optical properties (Telore et al., 2015).
Chemical Reactions and Properties
Reaction with Enamines
this compound reacts with various enamines, leading to the formation of diverse compounds. This demonstrates its reactivity and the potential for creating a range of chemical structures (Ukhin et al., 1999).
Synthesis of N-Arylquinoline Derivatives
This compound is also used in the synthesis of N-arylquinoline derivatives, indicating its utility in the preparation of compounds with potential biological activities (Makawana et al., 2012).
Formation of Pyran Derivatives
In addition, it's involved in the synthesis of fused pyran derivatives, expanding its application in the field of heterocyclic chemistry (Matiichuk et al., 2021).
Potential Therapeutic Applications
Antisenility Agent Synthesis
It has been utilized in the synthesis of potential antisenility agents, showing its relevance in therapeutic applications (Samano et al., 2000).
Anticancer Activity
Morpholine hydrazones scaffolds derived from this compound have been studied for their anticancer activities, highlighting its significance in developing potential cancer therapies (Taha et al., 2017).
Safety and Hazards
Precautionary measures for handling 2-Morpholinopyrimidine-5-carbaldehyde include washing face, hands, and any exposed skin thoroughly after handling. It is advised not to eat, drink, or smoke when using this product. Protective gloves, clothing, eye protection, and face protection should be worn. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Related compounds have been found to target the pi3k/mtor pathway .
Mode of Action
It’s worth noting that morpholinopyrimidine derivatives have been synthesized as dual pi3k/mtor inhibitors . These inhibitors work by blocking the PI3K/mTOR pathway, which plays a crucial role in cell survival and growth .
Biochemical Pathways
The PI3K/mTOR pathway is a key biochemical pathway affected by 2-Morpholinopyrimidine-5-carbaldehyde. This pathway is involved in several cellular processes, including cell growth, proliferation, differentiation, and survival . By inhibiting this pathway, the compound can potentially exert antiproliferative effects .
Result of Action
Related compounds have shown antitumor activity against certain cell lines, suggesting potential cytotoxic effects .
Biochemical Analysis
Biochemical Properties
2-Morpholinopyrimidine-5-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain oxidoreductases, leading to the formation of corresponding alcohols or acids. The compound’s aldehyde group is highly reactive, allowing it to form Schiff bases with amino groups in proteins, which can alter the protein’s function and stability .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to modulate the activity of kinases involved in cell signaling, leading to changes in phosphorylation states of key signaling proteins. This modulation can affect processes such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, inhibiting or activating enzymes. For instance, the compound can inhibit aldehyde dehydrogenase, leading to an accumulation of aldehydes in cells. Additionally, it can form covalent bonds with nucleophilic sites on proteins, altering their structure and function .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are crucial factors. It is relatively stable under standard laboratory conditions but can degrade over time, especially in the presence of light and oxygen. Long-term exposure to the compound can lead to cumulative effects on cellular function, such as prolonged inhibition of enzyme activity and sustained changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For example, high doses can cause toxicity, manifesting as liver damage or oxidative stress. Threshold effects are observed, where a certain dosage is required to elicit a noticeable biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as aldehyde dehydrogenase and cytochrome P450 oxidases. These metabolic processes can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can be influenced by factors such as its chemical properties and the presence of specific transport proteins .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy production. Understanding its subcellular distribution helps elucidate its role in cellular processes .
Properties
IUPAC Name |
2-morpholin-4-ylpyrimidine-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c13-7-8-5-10-9(11-6-8)12-1-3-14-4-2-12/h5-7H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMVIYFKCVJZHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390288 |
Source


|
| Record name | 2-Morpholin-4-yl-pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842974-69-0 |
Source


|
| Record name | 2-Morpholin-4-yl-pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
